Sodium laureth sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

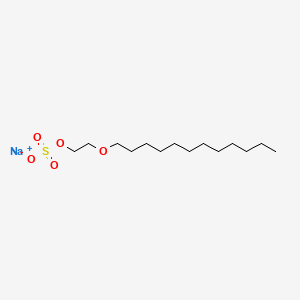

Sodium lauryl polyoxyethylene ether sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in many personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming properties and its ability to remove oils and dirt effectively .

Applications De Recherche Scientifique

Sodium lauryl polyoxyethylene ether sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of hydrophobic compounds.

Biology: Employed in cell lysis buffers to break open cells and release their contents for further analysis.

Medicine: Utilized in formulations for topical medications to enhance the penetration of active ingredients through the skin.

Industry: Commonly used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes

Mécanisme D'action

Target of Action

Sodium Laureth Sulfate (SLES) is an anionic surfactant that is primarily targeted at the surfaces of various substances . It is used in many personal care products such as soaps, shampoos, and toothpaste, and for industrial uses . SLES is a fat emulsifier, wetting agent, and detergent . It lowers the surface tension of aqueous solutions, allowing for easier spreading and mixing of the liquid .

Mode of Action

SLES operates by reducing the surface tension of liquids, which allows for easier spreading and mixing . As an anionic surfactant, it is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows SLES to trap oil and dirt, making it easier to rinse away with water .

Biochemical Pathways

Instead, its primary function is to act as a surfactant, reducing surface tension and facilitating the removal of dirt and oils .

Result of Action

The primary result of SLES action is the removal of dirt and oils from the skin and hair . It works by trapping oil and dirt so it can be rinsed away with water . SLES can help create a rich lather in products like body and hand wash, facial cleansers, and bubble bath . It also helps create the foaming action in toothpaste and helps remove food particles from teeth .

Action Environment

SLES is biodegradable and breaks down easily in the environment, reducing its impact on aquatic ecosystems . It has been associated with potential environmental concerns due to its production process, which may involve the use of petrochemicals and the generation of harmful byproducts . Thus, it can also be toxic to aquatic animals .

Analyse Biochimique

Biochemical Properties

Sodium laureth sulfate is an anionic surfactant that has excellent decontamination, emulsification, dispersion, and wetting properties . It attaches to oil and grease, suspending them in water and allowing them to be removed . It also lowers the surface tension of water, acting as a foaming agent and allowing bubbles to form .

Cellular Effects

This compound has been shown to cause irritation to the skin and eyes in both animal and human experiments . It is thought to irritate the skin by disrupting the natural oils that maintain the skin’s integrity . This not only leads to direct damage, but also reduces the skin’s ability to keep out allergens – such as this compound itself – that may trigger reactions such as eczema .

Molecular Mechanism

This compound is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown that three-dimensional cultured cells on paper responded more sensitively to this compound than two-dimensional cultured cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown that this compound causes eye or skin irritation in experiments conducted on animals .

Transport and Distribution

It is known that this compound is an anionic detergent and surfactant, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

As a surfactant, it is likely to be found in areas of the cell where it can interact with lipid membranes and other hydrophobic substances .

Méthodes De Préparation

Sodium lauryl polyoxyethylene ether sulfate is prepared by the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylated alcohol is then converted into a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt using sodium hydroxide . This process involves several steps:

Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.

Sulfation: The ethoxylated alcohol is treated with sulfur trioxide or chlorosulfonic acid to form the half ester of sulfuric acid.

Neutralization: The half ester is neutralized with sodium hydroxide to produce sodium laureth sulfate.

Analyse Des Réactions Chimiques

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Oxidation: Sodium lauryl polyoxyethylene ether sulfate can be oxidized, although this is not common in typical applications.

Reduction: Reduction reactions are also rare for this compound.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Comparaison Avec Des Composés Similaires

Sodium lauryl polyoxyethylene ether sulfate is often compared to sodium lauryl sulfate, another common surfactant. While both compounds are effective detergents, sodium laureth sulfate is considered to be milder on the skin due to the additional ethoxylation step in its production. This step reduces the potential for skin irritation, making this compound a preferred choice in personal care products . Other similar compounds include ammonium lauryl sulfate and sodium pareth sulfate, which are also used for their surfactant properties .

Conclusion

Sodium lauryl polyoxyethylene ether sulfate is a versatile and widely used compound in both personal care and industrial applications. Its ability to effectively remove oils and dirt, combined with its relatively mild nature, makes it a valuable ingredient in many products. Understanding its preparation, chemical reactions, and applications can provide insights into its widespread use and importance in various fields.

Propriétés

Numéro CAS |

9004-82-4 |

|---|---|

Formule moléculaire |

C14H33NNaO5S+ |

Poids moléculaire |

350.47 g/mol |

Nom IUPAC |

sodium;azane;2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1 |

Clé InChI |

XGHIRGCUJUQKNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+] |

Numéros CAS associés |

9004-82-4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)

![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2435932.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)

![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)

![8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2435943.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)

![(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2435946.png)

![1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)